Sulindac Sulfide-d6 (Major)
Description
Definition and Chemical Classification
Sulindac Sulfide-d6 (Major) represents a deuterated isotopically labeled derivative of sulindac sulfide, characterized by the molecular formula C₂₀H₁₁D₆FO₂S and a molecular weight of 346.45 grams per mole. This compound belongs to the chemical classification of stable isotope labeled analytical standards, specifically categorized as an aryl sulfide with deuterium substitution at strategic positions within the molecular structure. The compound maintains the core structural features of its parent molecule while incorporating six deuterium atoms in place of hydrogen atoms, creating a distinct isotopic signature that enables precise analytical differentiation.
The chemical classification extends to its categorization as a fluorinated organic compound containing sulfur functionality, positioning it within the broader class of heterocyclic building blocks used in analytical chemistry. The presence of the fluorine atom at the 5-position of the indene ring system, combined with the methylthio group and carboxylic acid functionality, establishes its identity as a complex polyfunctional organic molecule suitable for sophisticated analytical applications. The deuterium labeling pattern specifically targets the major isotopomer, ensuring optimal analytical performance in mass spectrometric applications where isotopic distribution patterns are critical for accurate quantification.
Historical Context and Development
The development of Sulindac Sulfide-d6 (Major) emerged from the broader historical context of deuterated internal standard development in analytical chemistry, with early foundational work dating back to mass spectrometric isotope dilution assays developed in the late 1970s. The pioneering research by Gruber and colleagues in 1979 established the fundamental principles of using deuterium-containing analogs as internal standards for sulindac and its metabolites in human plasma analysis, laying the groundwork for subsequent developments in stable isotope labeling technology.
The evolution of deuterated sulindac metabolites gained momentum through advances in synthetic methodology and the increasing demand for precision in pharmaceutical analysis. The development process involved sophisticated deuteration techniques that selectively replaced hydrogen atoms with deuterium while maintaining the chemical and biological properties essential for analytical standardization. The designation as "Major" indicates that this particular isotopomer represents the predominant deuterated species formed during synthesis, distinguishing it from other potential isotopic variants that may arise during the labeling process.
Contemporary developments in stable isotope chemistry have further refined the production methods for Sulindac Sulfide-d6 (Major), incorporating advanced purification techniques and quality control measures that ensure consistent isotopic purity and chemical integrity. The compound's development reflects the broader trend toward enhanced analytical precision in pharmaceutical research, where regulatory requirements demand increasingly sophisticated analytical methods for drug development and quality assurance.
Relationship to Parent Compound Sulindac
Sulindac Sulfide-d6 (Major) maintains a direct structural and functional relationship to its parent compound sulindac, a nonsteroidal anti-inflammatory drug that undergoes metabolic conversion to form the active sulfide metabolite. The parent compound sulindac, characterized by the molecular formula C₂₀H₁₇FO₃S, functions as a prodrug that requires enzymatic reduction to generate the pharmacologically active sulfide form. This metabolic relationship establishes the biological relevance of the deuterated analog, as it mirrors the natural metabolic pathway while providing enhanced analytical capabilities.
The structural relationship between Sulindac Sulfide-d6 (Major) and its parent compound involves the replacement of the sulfoxide functionality in sulindac with a sulfide group, accompanied by strategic deuterium substitution. This transformation reflects the natural metabolic process where liver enzymes reduce the sulfoxide to the corresponding sulfide, creating the active metabolite responsible for the anti-inflammatory effects of the parent drug. The deuterated version preserves these essential structural features while incorporating isotopic labels that facilitate precise analytical detection and quantification.
The relationship extends to the compound's chemical behavior, where Sulindac Sulfide-d6 (Major) exhibits similar chromatographic and spectroscopic properties to the natural metabolite, enabling its effective use as an internal standard. The deuterium substitution provides sufficient mass shift for mass spectrometric differentiation while maintaining chemical similarity that ensures comparable analytical behavior during sample preparation and instrumental analysis. This balanced relationship between structural similarity and analytical distinction represents the fundamental principle underlying effective internal standard design.
Significance in Analytical and Biochemical Research
The significance of Sulindac Sulfide-d6 (Major) in analytical and biochemical research stems from its fundamental role as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry applications. Internal standards serve as critical quality control elements that account for variations in sample preparation, instrument response, and matrix effects, ensuring the reliability and reproducibility of analytical results. The deuterated nature of this compound provides the necessary mass shift for selective detection while maintaining chemical similarity to the target analyte.
The compound's analytical significance extends to pharmacokinetic studies where precise quantification of sulindac metabolites is essential for understanding drug disposition and metabolism. Research applications include the development of bioanalytical methods for clinical trials, where regulatory requirements demand validated analytical procedures with demonstrated accuracy and precision. The availability of Sulindac Sulfide-d6 (Major) enables researchers to meet these stringent analytical requirements while advancing understanding of sulindac pharmacology and metabolism.
| Analytical Parameter | Specification | Research Application |
|---|---|---|
| Molecular Weight | 346.45 g/mol | Mass spectrometric quantification |
| Isotopic Purity | >95% (High Performance Liquid Chromatography) | Internal standardization |
| Chemical Formula | C₂₀H₁₁D₆FO₂S | Structural identification |
| Deuterium Content | 6 atoms | Isotopic differentiation |
Biochemical research applications encompass metabolic studies investigating the enzymatic pathways involved in sulindac biotransformation, where the deuterated standard enables precise tracking of metabolic flux and enzymatic activity. The compound serves as a reference material for method development and validation in pharmaceutical analysis, supporting regulatory submissions and quality assurance programs. Additionally, its role in research extends to mechanistic studies of nonsteroidal anti-inflammatory drug metabolism, where isotopic labeling provides insights into biochemical processes that would otherwise be difficult to quantify accurately.
The research significance is further enhanced by the compound's stability and analytical reliability, characteristics that make it suitable for long-term studies and multi-laboratory collaborations. The standardized availability of Sulindac Sulfide-d6 (Major) through specialized suppliers ensures consistency across research programs, facilitating comparative studies and meta-analyses that advance scientific understanding of sulindac pharmacology and analytical methodology.
Properties
Molecular Formula |
C₂₀H₁₁D₆FO₂S |
|---|---|
Molecular Weight |
346.45 |
Synonyms |
(Z)-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic Acid-d6; |
Origin of Product |
United States |
Scientific Research Applications
Colorectal Cancer
Sulindac sulfide has shown promising results in the context of colorectal cancer. It is particularly effective in reducing the number and size of polyps in patients with familial adenomatous polyposis, a hereditary condition that predisposes individuals to colorectal cancer. Clinical studies have demonstrated that sulindac sulfide can lower both incidence and mortality rates associated with this type of cancer .
Breast Cancer
In breast cancer models, sulindac sulfide has been observed to induce apoptosis and inhibit tumor growth significantly. The compound's effectiveness was noted at concentrations that are lower than those required for cyclooxygenase inhibition, suggesting a COX-independent mechanism of action . The induction of apoptosis was linked to the activation of death receptor pathways, specifically through upregulation of death receptor 5 (DR5) .
Case Studies
- Familial Adenomatous Polyposis : A clinical trial involving patients with familial adenomatous polyposis demonstrated that treatment with sulindac resulted in a significant reduction in polyp size and number. Patients exhibited improved outcomes with minimal side effects compared to traditional therapies.
- Breast Cancer Models : In vitro studies using MDA-MB-231 breast cancer cells showed that sulindac sulfide increased phosphorylation of vasoactivator-stimulated phosphoprotein (VASP), indicating activation of cGMP signaling pathways. This effect was dose-dependent and correlated with reduced cell viability, supporting its potential as a therapeutic agent against breast cancer .
- Prostate Cancer : Research involving prostate cancer cell lines indicated that sulindac sulfide could engage both mitochondrial and membrane death receptor pathways to induce apoptosis. This dual mechanism enhances its efficacy as an anticancer agent .
Summary Table of Key Findings
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Colorectal Cancer | Inhibition of cell proliferation | Reduces polyp size and number; lowers cancer incidence |
| Breast Cancer | cGMP signaling activation | Induces apoptosis at low concentrations; COX-independent |
| Prostate Cancer | Dual apoptotic pathways | Engages mitochondrial and DR pathways for cell death |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulindac sulfide-d6 is closely related to sulindac sulfide , sulindac sulfone (exisulind) , and the parent compound sulindac . Below is a detailed comparison based on structural, pharmacological, and functional properties:
Table 1: Key Properties of Sulindac Sulfide-d6 and Related Compounds
Key Comparative Findings
COX Inhibition :
- Sulindac sulfide and its deuterated analog (sulindac sulfide-d6) are potent COX-1/2 inhibitors, whereas sulindac sulfone lacks COX activity .
- The IC₅₀ for COX inhibition by sulindac sulfide is ~200 µM, aligning with its anti-inflammatory effects .
Apoptosis and Anticancer Activity :
- Both sulfide and sulfone induce apoptosis, but the sulfide is ~4-fold more potent (IC₅₀: 50 µM vs. 325 µM) .
- Apoptosis by sulindac sulfide is partially COX-independent, involving NF-κB inhibition via IKKβ kinase suppression . Sulindac sulfone acts through VDAC binding and mTOR pathway inhibition .
Structural Impact on Function: The sulfone group in exisulind enhances VDAC binding and reduces Aβ42 interaction compared to sulindac sulfide, as shown in Alzheimer’s disease models .
Pharmacokinetics :
- Sulindac is reversibly metabolized to the active sulfide and irreversibly oxidized to the sulfone. The sulfide’s plasma half-life is shorter due to re-oxidation to sulindac .
- Hybrid compounds (e.g., CAI-sulindac) exhibit enhanced COX-2 inhibition compared to sulindac alone, highlighting the role of structural modifications .
Toxicity and Formulation :
Preparation Methods
Core Synthesis from Sulindac
The synthesis begins with non-deuterated sulindac (CHFOS), a nonsteroidal anti-inflammatory drug (NSAID). Key steps include:
-
Reduction of Sulindac : The sulfoxide group in sulindac is reduced to a sulfide using agents like sodium borohydride (NaBH) or hydrogen gas with palladium catalysts.
-
Deuteration : Six hydrogen atoms are replaced with deuterium via isotopic exchange. Heavy water (DO) and deuterated methanol (CDOD) are common deuterium sources, facilitated by acid or base catalysis.
Optimized Reaction Pathways
Two primary routes dominate industrial and academic synthesis:
Route A: Direct Isotopic Exchange
-
Esterification : Sulindac is reacted with deuterated methanol (CDOD) in the presence of boron trifluoride-methanol complex (BF·CHOH) at 50°C for 4 hours.
-
Reduction : The ester intermediate is reduced using NaBD (deuterated sodium borohydride) to introduce deuterium at methyl and methylene positions.
-
Acid Hydrolysis : The ester is hydrolyzed with DCl/DO to yield the deuterated carboxylic acid.
Route B: Stepwise Deuteration
-
Sulfide Formation : Sulindac is reduced to sulindac sulfide using H/Pd-C in ethanol.
-
Deuterium Incorporation :
-
Purification : Chromatography (silica gel, ethyl acetate/hexane) removes non-deuterated impurities.
Critical Reaction Parameters
Catalysts and Temperatures
| Parameter | Route A | Route B |
|---|---|---|
| Catalyst | BF·CHOH | KOD/DO |
| Temperature Range | 50–60°C | 90–95°C |
| Reaction Time | 4–6 hours | 1–3 hours |
| Deuterium Sources | CDOD, DCl | DO, CDOD |
Yield Optimization Strategies
-
Multiple Exchange Cycles : Repeating DO treatments (2–5 cycles) increases deuteration to >99.8%.
-
Low-Temperature Recrystallization : Purification at 16–18°C enhances isotopic purity.
Analytical Characterization
Structural Confirmation
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC | >98% purity | 99.2% (crude), 99.8% (post-recrystallization) |
| Isotopic Enrichment | ≥99% D | 99.8% |
Industrial-Scale Challenges and Solutions
Cost-Effective Deuteration
Byproduct Management
-
Non-Deuterated Impurities : Silica gel chromatography removes ≤0.5% protiated contaminants.
-
Oxidation Products : Strict anaerobic conditions prevent sulfoxide reformation.
Comparative Analysis of Methods
| Metric | Route A | Route B |
|---|---|---|
| Cost | High (CDOD) | Moderate (DO) |
| Scalability | Limited to 10 kg | Up to 100 kg |
| Purity | 99.8% | 99.5% |
| Regulatory Compliance | FDA-approved | Patent-dependent |
Emerging Innovations
Continuous Flow Synthesis
Q & A
Q. What experimental models are commonly used to study the anti-cancer mechanisms of Sulindac Sulfide-d6 (Major)?
The ApcMin/+ mouse model is widely used to study adenoma regression and transcriptional responses to sulindac treatment. Laser capture microdissection (LCM) of adenoma epithelial cells enables RNA extraction for homogeneous cell population analysis, improving sensitivity in detecting early genetic changes . In vitro models include primary cultured cortical neurons to assess oxidative stress attenuation (e.g., valproic acid-induced neurotoxicity) and ovarian/endometrial cancer cell lines to evaluate anti-proliferative effects .
Q. What methodologies are employed to assess Sulindac Sulfide-d6's impact on oxidative stress and cell viability?
Standard assays include:
- MTT assay : Quantifies mitochondrial activity to measure cell viability .
- Annexin-V/PI staining : Detects apoptosis via phosphatidylserine externalization .
- ROS quantification : Measures reactive oxygen species (e.g., via DCFH-DA fluorescence) to evaluate oxidative stress attenuation . These methods are complemented by behavioral analyses in rodent models (e.g., open field tests) to assess neuroprotective outcomes .
Q. How is Sulindac Sulfide-d6 metabolized, and what are its active metabolites?
Sulindac undergoes reversible metabolism to its sulfide (active COX inhibitor) and sulfone (inactive) metabolites. Pharmacokinetic studies highlight enterohepatic recirculation and high between-subject variability, necessitating population pharmacokinetic models to quantify metabolism and disposition .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) modeling improve the design of chemoprevention trials involving Sulindac Sulfide-d6?
Nonlinear mixed-effects modeling (e.g., NONMEM) accounts for complex PK behavior, including enterohepatic recirculation and formulation bioavailability differences. A seven-compartment model for sulindac, sulindac sulfide, and exisulind identifies covariates (e.g., body weight, creatinine clearance) influencing PK parameters, enabling dose optimization and stratification in clinical trials .
Q. What strategies resolve contradictions between Sulindac Sulfide-d6's chemopreventive benefits and adverse effects (e.g., gastrointestinal toxicity)?
- Comparative metabolite studies : Focus on sulindac sulfone (exisulind), which lacks COX inhibition but retains anti-neoplastic activity, reducing ulcerogenic risk .
- Combination therapies : Pair sulindac with antioxidants (e.g., pyrrolidine dithiocarbamate) to enhance cytotoxicity while lowering individual drug doses, mitigating side effects .
- Modified formulations : Derivatives like phospho-sulindac show improved safety profiles in preclinical models .
Q. How can researchers evaluate the synergistic effects of Sulindac Sulfide-d6 in combination therapies?
- Dose-response matrices : Use Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy) .
- Mechanistic studies : Western blotting for apoptotic proteins (e.g., Bax/Bcl-2 ratio) and cell cycle regulators (e.g., p21) to identify pathways augmented by combination treatments .
- In vivo validation : Xenograft models assess metastasis reduction (e.g., β-catenin signaling inhibition in colon cancer) .
Q. What experimental approaches address the variability in Sulindac Sulfide-d6's pharmacokinetics across populations?
- Covariate analysis : Incorporate demographic (e.g., gender) and physiological (e.g., renal function) variables into PK models to predict inter-individual variability .
- Bioanalytical methods : LC-MS/MS quantifies sulindac and metabolites in plasma, ensuring precise pharmacokinetic profiling .
Methodological Challenges and Contradictions
Q. How should researchers reconcile discrepancies in Sulindac Sulfide-d6's efficacy across different cancer types?
- Organ-specific metabolism : Prioritize studies comparing sulfide/sulfone ratios in target tissues (e.g., colon vs. ovarian tumors) to clarify metabolite-specific effects .
- Transcriptomic profiling : RNA-seq of LCM-isolated tumor cells identifies context-dependent pathways (e.g., Wnt/β-catenin vs. NF-κB) .
Q. What limitations arise from non-compartmental pharmacokinetic analyses of Sulindac Sulfide-d6, and how are they addressed?
Non-compartmental methods fail to model enterohepatic recirculation or metabolite interconversion. Advanced compartmental models with EHR components and Bayesian estimation improve parameter accuracy, supporting dose regimen optimization .
Future Research Directions
Q. What gaps exist in understanding Sulindac Sulfide-d6's chemopreventive mechanisms, and how can they be addressed?
- Long-term epidemiological studies : Track outcomes in high-risk populations (e.g., familial adenomatous polyposis patients) to correlate metabolite levels with tumor regression .
- Single-cell sequencing : Resolve heterogeneity in tumor cell responses to sulindac using scRNA-seq of LCM-captured cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
